molecular formula C12H12F3NO2 B11789428 1-(2-Methyl-4-(trifluoromethoxy)phenyl)pyrrolidin-2-one

1-(2-Methyl-4-(trifluoromethoxy)phenyl)pyrrolidin-2-one

Cat. No.: B11789428
M. Wt: 259.22 g/mol
InChI Key: IFVYZNJHGBDEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-(2-Methyl-4-(trifluoromethoxy)phenyl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-4-(trifluoromethoxy)benzaldehyde and pyrrolidin-2-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and large-scale batch processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Methyl-4-(trifluoromethoxy)phenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-4-(trifluoromethoxy)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

1-[2-methyl-4-(trifluoromethoxy)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C12H12F3NO2/c1-8-7-9(18-12(13,14)15)4-5-10(8)16-6-2-3-11(16)17/h4-5,7H,2-3,6H2,1H3

InChI Key

IFVYZNJHGBDEJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)N2CCCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.